molecular formula C10H7Cl2NO3 B1227302 N-(3,5-Dichlorophenyl)maleamic acid CAS No. 55198-61-3

N-(3,5-Dichlorophenyl)maleamic acid

Cat. No.: B1227302
CAS No.: 55198-61-3
M. Wt: 260.07 g/mol
InChI Key: YDCIVHVKWOTWES-UPHRSURJSA-N
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Description

N-(3,5-Dichlorophenyl)maleamic acid: is an organic compound with the molecular formula C10H7Cl2NO3. It is a derivative of maleamic acid, where the maleamic acid moiety is substituted with a 3,5-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3,5-Dichlorophenyl)maleamic acid can be synthesized through a reaction between maleic anhydride and 3,5-dichloroaniline. The reaction typically involves the following steps:

    Dissolution of maleic anhydride: in an appropriate solvent such as tetrahydrofuran.

    Addition of 3,5-dichloroaniline: to the solution.

    Stirring the reaction mixture: at room temperature or slightly elevated temperatures to facilitate the reaction.

    Isolation and purification: of the product through recrystallization or other suitable methods.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dichlorophenyl)maleamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3,5-Dichlorophenyl)maleamic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)maleamic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(3,5-Dichlorophenyl)maleamic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-4-(3,5-dichloroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h1-5H,(H,13,14)(H,15,16)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCIVHVKWOTWES-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55198-61-3
Record name N-(3,5-Dichlorophenyl)maleamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055198613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of N-(3,5-Dichlorophenyl)maleamic acid and are there any notable intermolecular interactions?

A1: this compound (C10H7Cl2NO3) crystallizes with four independent molecules in the asymmetric unit []. These molecules are connected through N—H⋯O hydrogen bonds. Additionally, each molecule exhibits a short intramolecular O—H⋯O hydrogen bond within the maleamic acid unit, contributing to its structural stability. Furthermore, C—Cl⋯O=C contacts are observed in the crystal structure, further linking the molecules into networks [].

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